cis-3-Hexenyl phenylacetate (CAS 42436-07-7) is a bifunctional ester with a molecular weight of 218.29 g/mol, formed by the condensation of 'leaf alcohol' (cis-3-hexenol) and phenylacetic acid [1]. It is a globally recognized flavor and fragrance ingredient, carrying FEMA number 3633 and JECFA number 1016, indicating established regulatory acceptance for direct addition to commercial formulations [2]. From a procurement perspective, this compound is valued for its specific physical properties—namely a calculated LogP of 4.03 and a low vapor pressure of 0.001 mmHg at 25 °C—which dictate its processability and stability in complex lipid and aqueous matrices [1].
Substituting cis-3-Hexenyl phenylacetate with simpler in-class esters or physical blends compromises formulation stability and organoleptic consistency. If a buyer substitutes a lighter Z-hexenyl ester, such as cis-3-hexenyl acetate, the vapor pressure increases by over three orders of magnitude, causing the critical green notes to flash off rapidly during thermal processing or ambient exposure [1]. Conversely, substituting with a heavier phenylacetate, such as phenethyl phenylacetate, provides the necessary substantivity but completely eliminates the required green/vegetal threshold effect [2]. Attempting to replicate the target compound by physically blending a volatile green acetate with a heavy honey-scented base often leads to chromatographic separation in the final product matrix, resulting in an inconsistent scent or flavor profile over time [1].
In fragrance and flavor formulation, maintaining top-note organoleptics through the dry-down phase requires strict volatility control. cis-3-Hexenyl phenylacetate exhibits a vapor pressure of 0.001 mmHg at 25 °C [1]. In head-to-head comparison with the common green-note substitute cis-3-hexenyl acetate, which has a vapor pressure of 1.219 mmHg [2], the phenylacetate ester demonstrates a >1,200-fold reduction in volatility. This massive reduction prevents the premature flash-off of the characteristic 'leaf green' notes during thermal processing or extended ambient exposure.
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | 0.001 mmHg |
| Comparator Or Baseline | cis-3-Hexenyl acetate (1.219 mmHg) |
| Quantified Difference | >1,200-fold lower vapor pressure |
| Conditions | 25 °C standard ambient formulation conditions |
Allows formulators to anchor highly volatile green notes into the heart and base phases of a product without premature evaporation.
Solubility and retention in high-lipid matrices (such as waxes or heavy cosmetic creams) are dictated by the octanol-water partition coefficient. cis-3-Hexenyl phenylacetate possesses a calculated LogP of 4.03[1]. When evaluated against the lighter in-class comparator cis-3-hexenyl acetate (LogP ~2.41 to 2.70) [2], the target compound provides an increase of over 1.3 LogP units. This higher lipophilicity ensures superior partitioning into the oil phase of emulsions, reducing unwanted migration or leaching into aqueous phases.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | 4.03 |
| Comparator Or Baseline | cis-3-Hexenyl acetate (~2.41 - 2.70) |
| Quantified Difference | +1.3 to 1.6 LogP units |
| Conditions | Standard predictive/measured octanol-water partitioning |
Ensures stable integration and prevents flavor/fragrance leaching in complex, high-lipid cosmetic bases and aqueous emulsions.
Procurement of flavor and fragrance ingredients often requires balancing multiple structural moieties to achieve a specific profile. cis-3-Hexenyl phenylacetate provides a distinct waxy, green, and melon-like taste threshold at 15 ppm, combined with a honey/rosy base . By contrast, the closely related structural comparator phenethyl phenylacetate (vapor pressure 0.000023 mmHg) delivers strictly rosy/honey notes and completely lacks the Z-configuration double bond required for the green threshold effect [1]. Using the target compound allows for the delivery of both the green top-note character and the honey base-note character from a single molecule.
| Evidence Dimension | Organoleptic Threshold Profile |
| Target Compound Data | Waxy green/melon at 15 ppm + honey base |
| Comparator Or Baseline | Phenethyl phenylacetate (Rosy/honey only, no green threshold) |
| Quantified Difference | Presence of Z-hexenyl moiety shifts threshold to include green/vegetal nuances |
| Conditions | 15 ppm taste/odor threshold assay |
Enables procurement teams to consolidate SKUs by replacing a two-component volatile/heavy blend with a single structurally stable bifunctional ester.
The high lipophilicity (LogP 4.03) and extremely low vapor pressure (0.001 mmHg) of cis-3-Hexenyl phenylacetate make it the right choice for hot-pour wax and heavy cosmetic cream manufacturing. Unlike volatile acetates that evaporate during thermal processing, this compound remains stable in the lipid matrix, ensuring the green/floral notes persist throughout the product's shelf life [1].
In fine fragrance development, formulators require substantive 'bridge' materials that connect top notes to base notes. By utilizing the bifunctional nature of this compound, formulators can anchor the highly desirable 'leaf green' organoleptic profile deep into the dry-down phase, bypassing the rapid flash-off associated with traditional Z-hexenyl top notes[1].
For food and beverage flavor systems requiring authentic waxy, green, or melon-like nuances, this compound provides a specific taste threshold at 15 ppm that simple acetates cannot sustain. Its superior emulsion partitioning prevents flavor leaching in complex aqueous/lipid beverage matrices, allowing procurement to consolidate multiple volatile and heavy SKUs into a single stable ingredient [1].